Dimethyl 4,5-dibromophthalate is a versatile intermediate used in the synthesis of various organic compounds. Its two bromine atoms can be readily substituted with different functional groups through nucleophilic aromatic substitution reactions, allowing the creation of diverse molecules with unique properties. For instance, research has explored its application in the synthesis of:
Due to its rigid molecular structure and the presence of bromine atoms, dimethyl 4,5-dibromophthalate can act as a building block in crystal engineering. Researchers have explored its use in the design and synthesis of novel supramolecular assemblies with specific functionalities. These studies aim to understand the fundamental principles of crystal formation and develop materials with desired properties for applications in areas like:
Dimethyl 4,5-dibromophthalate is an organic compound with the molecular formula and a molecular weight of approximately 351.978 g/mol. It is characterized by the presence of two bromine atoms located at the 4 and 5 positions of the phthalate ring, which is a derivative of phthalic acid. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents but less so in water. Its chemical structure contributes to its unique properties and reactivity profile, making it of interest in various chemical applications .
Dimethyl 4,5-dibromophthalate can be synthesized through various methods:
Dimethyl 4,5-dibromophthalate is utilized in various fields:
Research on interaction studies involving dimethyl 4,5-dibromophthalate focuses on its behavior in biological systems and its interactions with enzymes involved in drug metabolism. As noted earlier, it acts as an inhibitor of CYP1A2, which may influence the metabolism of co-administered drugs. Further studies are needed to fully understand its pharmacokinetic properties and potential interactions with other substances .
Dimethyl 4,5-dibromophthalate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Dimethyl 4-bromophthalate | 1.00 | |
Methyl 5-bromo-2-methyl-benzoate | 0.98 | |
Methyl 3-bromo-2,6-dimethylbenzoate | 0.96 | |
Methyl 5-bromo-2-ethylbenzoate | 0.96 |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and structural configurations. Dimethyl 4,5-dibromophthalate's unique dibromo substitution pattern distinguishes it from others by enhancing its reactivity towards nucleophiles and influencing its biological interactions .